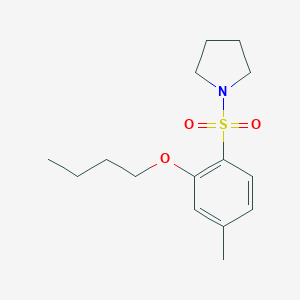
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether, also known as SPP-301, is a synthetic compound that has been extensively studied for its potential use in scientific research. SPP-301 belongs to the class of compounds known as sulfonylphenyl ethers, which have been shown to have a variety of biological activities.
科学的研究の応用
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, as well as the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether is not fully understood, but it is believed to act by inhibiting the activity of a class of enzymes known as protein kinases. These enzymes play a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, this compound may be able to disrupt the growth and survival of cancer cells, as well as modulate the immune response in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the activity of key signaling pathways involved in cancer cell growth and survival. In inflammatory diseases, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether for lab experiments is its specificity for protein kinases, which allows for the study of specific signaling pathways involved in various cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether. One area of research is to further elucidate the mechanism of action of this compound, particularly with regard to its effects on protein kinases. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in animal models of cancer and inflammatory diseases. Finally, the development of more efficient synthesis methods for this compound may enable its use in larger-scale studies and clinical trials.
合成法
The synthesis of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-isopropyl-4-nitrophenyl propyl ether, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with pyrrolidine and sulfonyl chloride to give the final product, this compound. The overall yield of this synthesis method is approximately 25%.
特性
分子式 |
C16H25NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
1-(3-propan-2-yl-4-propoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-4-11-20-16-8-7-14(12-15(16)13(2)3)21(18,19)17-9-5-6-10-17/h7-8,12-13H,4-6,9-11H2,1-3H3 |
InChIキー |
UHHYTJHMXAGCPL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

